3-(2-Fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine
Description
3-(2-Fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine is a bicyclic heterocyclic compound comprising a pyridazine ring (a six-membered ring with two adjacent nitrogen atoms) fused to a cycloheptane ring. The 2-fluorophenyl substituent at position 3 introduces electronic and steric effects that influence its physicochemical and biological properties. Key features include:
Properties
IUPAC Name |
3-(2-fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2/c16-13-8-5-4-7-12(13)15-10-11-6-2-1-3-9-14(11)17-18-15/h4-5,7-8,10H,1-3,6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDANGMIVOAMLMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC(=NN=C2CC1)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40580295 | |
| Record name | 3-(2-Fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40580295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918873-84-4 | |
| Record name | 3-(2-Fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40580295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine typically involves the following steps:
Formation of the Cycloheptane Ring: The initial step involves the construction of the cycloheptane ring, which can be achieved through cyclization reactions of appropriate precursors.
Introduction of the Pyridazine Ring: The pyridazine ring is introduced via a condensation reaction between a hydrazine derivative and a diketone or dicarboxylic acid derivative.
Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the intermediate compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-Fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. It may exhibit properties such as anti-inflammatory, analgesic, or anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to these targets, while the pyridazine ring can modulate the compound’s overall activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed pharmacological effects.
Comparison with Similar Compounds
Structural Analogues with Varying Heterocyclic Cores
Key Differences :
- Electronic effects : Pyridazine (1,2-diazine) has distinct electronic properties compared to pyridine (one nitrogen) or pyrimidine (1,3-diazine). The adjacent nitrogen atoms in pyridazine increase ring electron deficiency, enhancing reactivity toward electrophilic substitution .
- Biological activity: Thieno-pyrimidines (e.g., ) exhibit cytotoxicity against cancer cell lines, while fluorophenyl-substituted analogs (e.g., ) may target enzymes like FABP4 due to improved binding interactions .
Substituent Effects on Physicochemical Properties
Notable Trends:
Biological Activity
3-(2-Fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate the 2-fluorophenyl moiety into the cycloheptapyridazine framework. The methods often utilize various reagents and catalysts to achieve high yields and purity. Specific synthetic routes have been documented in literature, emphasizing the importance of reaction conditions and purification techniques to obtain the target compound effectively.
Antioxidant Properties
Research indicates that derivatives of cyclohepta[c]pyridazine exhibit significant antioxidant activity. For instance, studies have shown that certain analogs can scavenge free radicals effectively, suggesting their potential use in preventing oxidative stress-related diseases.
Enzyme Inhibition
One of the notable biological activities of this compound is its inhibitory effect on monoamine oxidase (MAO). A study reported that specific derivatives demonstrated selective inhibition of MAO-B with IC50 values as low as 0.013 µM, indicating a promising lead for neurodegenerative disorder treatments like Alzheimer's disease .
Study 1: MAO Inhibition
In a detailed investigation, several derivatives were synthesized and tested for their MAO inhibitory activities. For example:
- Compound T6 : IC50 = 0.013 µM for MAO-B.
- Compound T3 : IC50 = 0.039 µM for MAO-B.
Both compounds exhibited reversible and competitive inhibition properties with high selectivity indices (SIs) for MAO-B over MAO-A .
Study 2: Cytotoxicity Assessment
The cytotoxic effects of these compounds were evaluated using L929 fibroblast cells. Results indicated that while some compounds caused significant cell death at higher concentrations (IC50 values of 27.05 µM for T3), others like T6 showed no cytotoxicity at any tested dose (up to 100 µM) .
Data Table: Biological Activity Overview
| Activity | Compound | IC50 Value (µM) | Notes |
|---|---|---|---|
| MAO-B Inhibition | T6 | 0.013 | Highly selective inhibitor |
| MAO-B Inhibition | T3 | 0.039 | Reversible and competitive inhibitor |
| Cytotoxicity | T3 | 27.05 | Significant cell death at higher doses |
| Cytotoxicity | T6 | >100 | No cytotoxic effects observed |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
